Cas no 2391-56-2 (1,5-Bis(4-aminophenoxy)pentane)

1,5-Bis(4-aminophenoxy)pentane structure
2391-56-2 structure
Product Name:1,5-Bis(4-aminophenoxy)pentane
CAS No:2391-56-2
MF:C17H22N2O2
MW:286.368784427643
MDL:MFCD01632139
CID:93329
PubChem ID:14173
Update Time:2025-04-18

1,5-Bis(4-aminophenoxy)pentane Chemical and Physical Properties

Names and Identifiers

    • 1,5-Bis(4-aminophenoxy)pentane
    • 4,4'-Pentandiyldioxy-di-anilin
    • 4,4'-pentanediyldioxy-di-aniline
    • 4,4'-(pentane-1,5-diylbis(oxy))dianiline
    • 1,5-Bis(p-aminophenoxy)pentane
    • 4-[5-(4-aminophenoxy)pentoxy]aniline
    • Benzenamine, 4,4'-[1,5-pentanediylbis(oxy)]bis-
    • 1,5-Di(p-aminophenoxy)pentane
    • SLHXQWDUYXSTPA-UHFFFAOYSA-N
    • 4-[5-(4-aminophenoxy)pentyloxy]phenylamine
    • ST50826100
    • 4,4'-(1,5-Penta
    • Benzenamine, 4,4'-[1,5-pentanediylbis(oxy)]bis-, dihydrochloride
    • AKOS024348895
    • [4-[5-(4-azaniumylphenoxy)pentoxy]phenyl]azanium dichloride
    • CS-0336279
    • 4,4'-(1,5-Pentanediylbis(oxy))bisbenzenamine
    • SB82281
    • DTXSID70178624
    • 4,4'-(1,5-pentanediyl)dioxydianiline
    • 4-{[5-(4-aminophenoxy)pentyl]oxy}phenylamine
    • 1,5-Bis(4-amino-benzene-1-oxy)pentane
    • SCHEMBL562258
    • 1092-82-6
    • MFCD01632139
    • 2391-56-2
    • PD160505
    • AS-75615
    • A10846
    • 4-{[5-(4-AMINOPHENOXY)PENTYL]OXY}ANILINE
    • DTXCID30101115
    • MDL: MFCD01632139
    • Inchi: 1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2
    • InChI Key: SLHXQWDUYXSTPA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N)CCCCCOC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 286.16800
  • Monoisotopic Mass: 286.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 70.5

Experimental Properties

  • Density: 1.177
  • Boiling Point: 453.9°C at 760 mmHg
  • Flash Point: 243.8°C
  • Refractive Index: 1.612
  • PSA: 70.50000
  • LogP: 4.64150

1,5-Bis(4-aminophenoxy)pentane Security Information

1,5-Bis(4-aminophenoxy)pentane Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,5-Bis(4-aminophenoxy)pentane Pricemore >>

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1,5-Bis(4-aminophenoxy)pentane Related Literature

  • 1. 673. The chemotherapy of schistosomiasis. Part I. Derivatives and analogues of αω-di-(p-aminophenoxy)alkanes
    J. N. Ashley,R. F. Collins,M. Davis,N. E. Sirett J. Chem. Soc. 1958 3298
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